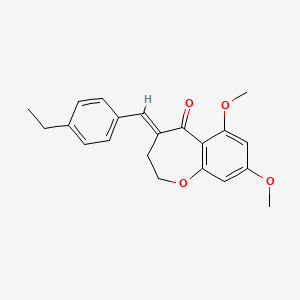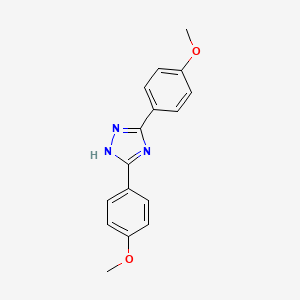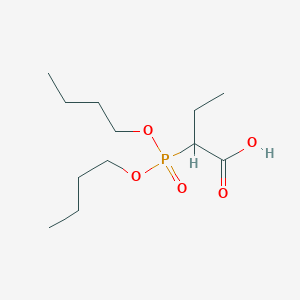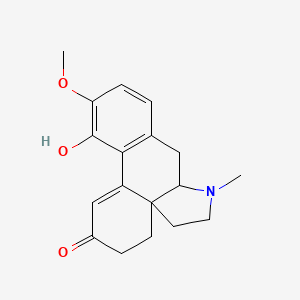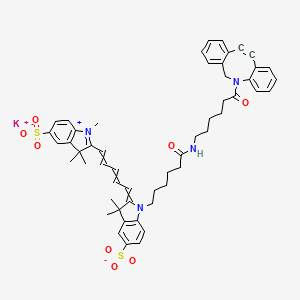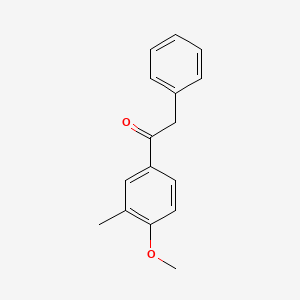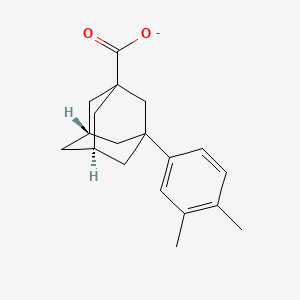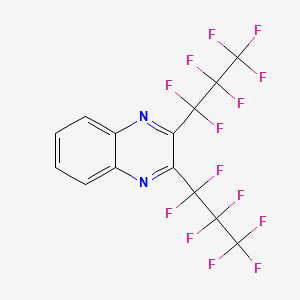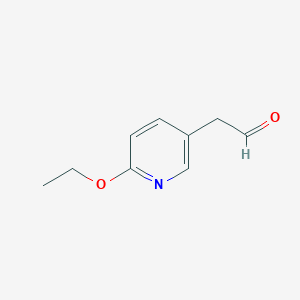
2-(6-Ethoxypyridin-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Ethoxypyridin-3-yl)acetaldehyde: is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyridine ring substituted with an ethoxy group at the 6-position and an acetaldehyde group at the 3-position. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethoxypyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . This reaction typically proceeds under mild conditions and can be optimized using various catalysts and solvents.
Another method involves the reaction of 2-(6-Ethoxypyridin-3-yl)acetic acid with appropriate reagents to introduce the aldehyde functionality. This can be achieved through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and advanced purification techniques are commonly employed to enhance the scalability and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Ethoxypyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: 2-(6-Ethoxypyridin-3-yl)acetic acid.
Reduction: 2-(6-Ethoxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(6-Ethoxypyridin-3-yl)acetaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(6-Ethoxypyridin-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Ethoxypyridin-2-yl)acetic acid
- 2-(6-Ethoxypyridin-3-yl)ethanol
- 2-(6-Ethoxypyridin-3-yl)acetic acid
Uniqueness
2-(6-Ethoxypyridin-3-yl)acetaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both an ethoxy group and an aldehyde group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-(6-ethoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-4-3-8(5-6-11)7-10-9/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
BDYIWSTYGYKQES-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(C=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


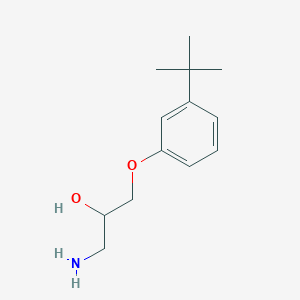
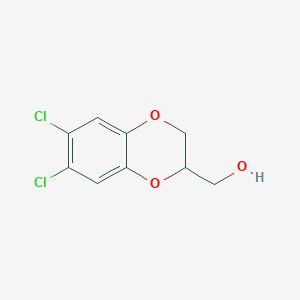
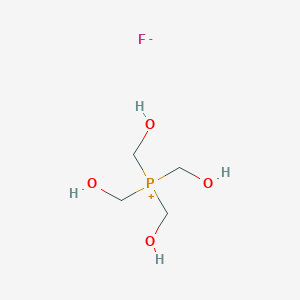
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
